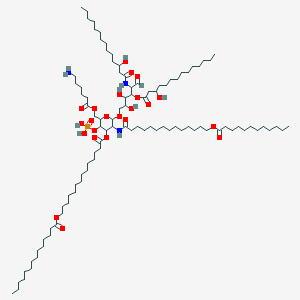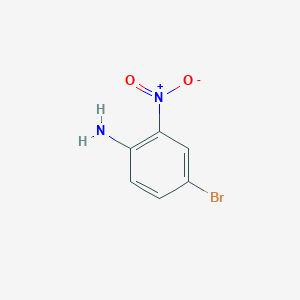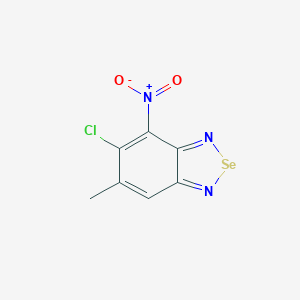
4-叠氮苯甲酸
概述
描述
4-Azidobenzoic acid is a chemical compound that is part of the azido benzoic acids family. It is characterized by the presence of an azido group attached to the benzene ring of benzoic acid. This functional group is known for its reactivity and utility in various chemical syntheses, such as the formation of isocyanates and the cross-linking of polymers.
Synthesis Analysis
The synthesis of compounds related to 4-azidobenzoic acid often involves the use of a diazonium reaction, as seen in the preparation of 4-(4-hydroxyphenylazo)benzoic acid, which is a precursor to Azo-COOH BZ, a benzoxazine derivative . Another related synthesis is the preparation of ethyl 4-azidobenzoylaminoacetimidate from 4-aminobenzoic acid, which is used for RNA-protein cross-linking within bacterial ribosomal subunits . These syntheses typically involve multiple steps and the use of reagents such as sodium nitrite and NaOH to introduce the azido or azo groups.
Molecular Structure Analysis
The molecular structure of compounds containing the azido or azo group is confirmed using various spectroscopic techniques. For instance, the structure of the synthesized azo prodrug of 5-aminosalicylic acid was confirmed using infrared (IR), hydrogen-1 nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) . Similarly, the chemical structure of Azo-COOH BZ was confirmed using Fourier transform infrared (FTIR) spectroscopy and 1H and 13C nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
The azido and azo groups in these compounds are reactive and can undergo various chemical reactions. For example, the azo compound synthesized in was shown to be susceptible to bacterial azoreductase enzyme, which is relevant for its application in treating inflammatory bowel diseases. In another case, the acyl azide groups in poly(4-vinylbenzoyl azide) were thermally transformed into isocyanato groups, which could then react quantitatively with alcohols and other nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of azido and azo compounds are influenced by the presence of these functional groups. The study in used differential scanning calorimetry (DSC) and thermogravimetric analysis to investigate the curing behavior of Azo-COOH BZ, revealing that the presence of the carboxylic acid and azobenzene units catalyzed the ring-opening polymerization of the benzoxazine unit at a lower temperature than typical benzoxazines. The study also noted the formation of strong intermolecular hydrogen bonding in supramolecular complexes, which affected the curing temperatures and surface properties of the materials.
科学研究应用
识别结合位点的探针
4-叠氮苯甲酸,特别是 4-叠氮-2-羟基苯甲酸 (4-AzHBA),已被用作生物化学中的光探针。它通过连接到 UGT 中的氨基酸,帮助识别 UDP-葡萄糖醛酸转移酶 (UGT) 的酚结合位点,指出了它们在对某些底物的催化活性中的作用 (Xiong et al., 2006).
纳米材料稳定性改进
4-叠氮苯甲酸已被用于改性黑磷纳米片 (BPNS),从而提高其稳定性。然后,使用这种改性的 BPNS 制备了对酸和碱性气体敏感的复合朗缪尔-布洛杰 (LB) 薄膜,展示了在气体传感器应用中的潜力 (Qian et al., 2021).
医疗器械表面改性
在医学工程领域,4-叠氮苯甲酸已被用于改性膨胀聚(四氟乙烯)(ePTFE)血管移植物的表面。这种改性增强了移植物的亲水性和血液相容性,这在其医学应用中至关重要 (Zhu et al., 2004).
蛋白质偶联和聚合物改性
该化合物在蛋白质固定和检测方面显示出生物化学潜力。它已被用于合成光敏共聚物,通过光亲和反应固定蛋白质,表明在蛋白质固定和检测中的应用 (Wei Jz et al., 2011).
配位配合物的形成
4-叠氮苯甲酸在以配位键为主导的各种纳米结构的形成中发挥作用。它捕获金属原子并与各种底物形成配位配合物的能力在纳米技术中具有重要意义 (Li et al., 2020).
抗病毒纳米颗粒制造
4-叠氮苯甲酸改性的纳米颗粒已被探索作为潜在的抗病毒治疗剂。该应用在新型抗病毒策略和材料的开发中尤为有趣 (Khanal et al., 2013).
安全和危害
4-Azidobenzoic acid is classified as Eye Irrit. 2 - Self-react. B - Skin Irrit. 2 - STOT RE 1 - STOT SE 3 . It is hazardous to the blood and respiratory system . It should be kept away from heat/sparks/open flame/hot surfaces . Measures should be taken to prevent the build-up of electrostatic charge .
未来方向
4-Azidobenzoic acid has potential applications in the development of many diagnostic and therapeutic compounds . It can be used in the synthesis of radiolabeled proteins, antibody-drug conjugates, or fluorescently tagged proteins by using drug molecules or fluorophores functionalized with photoactive moieties .
属性
IUPAC Name |
4-azidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXPAFTXDVNANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214492 | |
| Record name | 4-Azidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobenzoic acid | |
CAS RN |
6427-66-3 | |
| Record name | 4-Azidobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6427-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azidobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6427-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Azidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)






